N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide
Description
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core fused with a pyrazine-carboxamide moiety. The 7-chloro substituent on the benzoxazepin ring and the pyrazine-2-carboxamide side chain are critical to its structural and electronic profile.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c17-12-1-2-14-11(7-12)9-21(15(22)10-24-14)6-5-20-16(23)13-8-18-3-4-19-13/h1-4,7-8H,5-6,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZHWCRTFSHJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Aminophenol Derivatives
The 7-chloro-3-oxo-2,3-dihydrobenzo[f]oxazepin-4(5H)-yl moiety is synthesized via cyclocondensation of o-aminophenol derivatives with activated carbonyl compounds. Source demonstrates that reacting o-aminophenol (1) with phthalic anhydride (2) in refluxing ethanol generates isoindoline-1,3-dione (3) , a precursor for oxazepine formation. For chloro-substituted variants, 4-chloro-2-hydroxybenzoic acid serves as the starting material, which undergoes nitration and reduction to yield the requisite o-aminophenol derivative.
Microwave-Assisted Annulation
Recent advancements in highlight a CuBr₂-catalyzed, microwave-assisted annulation protocol for benzo[f]oxazepines. Heating O-propargylated 2-hydroxybenzaldehydes with 2-aminobenzamides at 120°C under microwave irradiation (15 min) induces a 6-exo-trig cyclization followed by air oxidation, achieving 88% yield. Adapting this method, 7-chloro-2-hydroxybenzaldehyde reacts with 3-aminopropiophenone to form the oxazepine ring, with the keto group introduced via in-situ oxidation.
Functionalization with the Ethylamine Side Chain
Alkylation of the Oxazepine Nitrogen
The ethylamine linker is introduced through nucleophilic substitution at the oxazepine’s N4 position. As per, treating 7-chloro-3-oxo-2,3-dihydrobenzo[f]oxazepine with 1,2-dibromoethane in THF at 60°C for 6 hours yields 4-(2-bromoethyl)-7-chloro-3-oxo-2,3-dihydrobenzo[f]oxazepine (Intermediate A). Substituting bromine with azide (using NaN₃/DMF) followed by Staudinger reduction produces the primary amine, 4-(2-aminoethyl)-7-chloro-3-oxo-2,3-dihydrobenzo[f]oxazepine (Intermediate B).
Synthesis of Pyrazine-2-Carboxamide
Hydrolysis of Pyrazine-2,3-Dicarboxamide
Source details the controlled alkaline hydrolysis of pyrazine-2,3-dicarboxamide to pyrazine-2-carboxamide-3-carboxylic acid . Reacting 166 parts of dicarboxamide with 2 N KOH at 95–98°C for 2 hours selectively hydrolyzes the C3 carboxamide, yielding 74% of the mono-carboxamide after acidification. Over-hydrolysis to the dicarboxylic acid is mitigated by stoichiometric alkali use.
Activation and Amidation
The carboxylic acid group in pyrazine-2-carboxamide-3-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with ammonium hydroxide to yield pyrazine-2-carboxamide . Alternatively, coupling agents like HATU facilitate direct amidation with amines.
Final Coupling via Amide Bond Formation
HATU-Mediated Coupling
Intermediate B is coupled with pyrazine-2-carboxamide using HATU and DIPEA in DMF. The reaction proceeds at room temperature for 12 hours, achieving 82% yield after purification by silica gel chromatography (hexane:ethyl acetate, 3:1).
Characterization Data
- IR (KBr): 3387–3454 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O oxazepine), 1599 cm⁻¹ (C=O amide).
- ¹H NMR (DMSO-d₆): δ 8.51 (s, 1H, pyrazine H), 7.60 (d, J=8.4 Hz, 1H, ArH), 5.11 (s, 2H, OCH₂), 3.72 (t, J=6.0 Hz, 2H, NHCH₂).
- 13C NMR (CDCl₃): δ 172.0 (C=O amide), 167.1 (C=O oxazepine), 140.2 (pyrazine C2).
Alternative Synthetic Pathways
One-Pot Tandem Cyclization-Amidation
A streamlined approach condenses 7-chloro-2-hydroxybenzaldehyde , ethyl acetoacetate , and ethylenediamine in ethanol under reflux, forming the oxazepine core and ethylamine side chain in situ. Subsequent addition of pyrazine-2-carbonyl chloride completes the synthesis in 68% overall yield.
Solid-Phase Synthesis
Immobilizing the oxazepine intermediate on Wang resin enables iterative amidation with pyrazine-2-carboxylic acid, though yields are lower (57%) due to steric hindrance.
Challenges and Optimization
Regioselectivity in Oxazepine Formation
Competing 5-exo vs. 7-endo cyclization pathways are mitigated by CuBr₂ catalysis, which favors the 7-membered ring.
Purification of Hydrophilic Intermediates
Reverse-phase HPLC (C18 column, acetonitrile:water gradient) resolves polar byproducts during pyrazine-2-carboxamide isolation.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states, often using oxidizing agents like hydrogen peroxide or permanganate.
Reduction: Reduction of specific functional groups using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically involve reagents such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions vary depending on the specific conditions and reagents used, often yielding derivatives that retain the core oxazepin-pyrazine structure with additional functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate.
Biology
Biologically, this compound exhibits notable activity against certain cellular targets, making it a candidate for drug discovery and development.
Medicine
In medicine, its potential therapeutic properties are explored for the treatment of conditions such as inflammation, cancer, and neurological disorders.
Industry
Industrially, this compound finds applications in the development of new materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions often result in the modulation of key biochemical pathways, influencing processes like cell signaling, apoptosis, and gene expression.
Comparison with Similar Compounds
Key Observations :
- Halogenation : The 7-Cl group in the target compound parallels the 3-Cl in 22a and the 3-Cl-5-CF3 in the compound from . Chlorine enhances lipophilicity and influences binding through steric and electronic effects .
- Heteroatom Variation : Replacing oxygen with sulfur (as in compound 58) alters electronic properties and may impact metabolic stability .
- Fluorine Substitution : Compounds 54 and 55 (2-F and 2,2-diF) demonstrate how fluorine enhances metabolic resistance and modulates pKa .
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF3) and fluorination often reduce yields due to steric hindrance or reactivity challenges .
- Bulky substituents (e.g., pyridinyl in compound 28) result in lower yields, likely due to poor solubility or steric effects during coupling .
Physicochemical and Spectroscopic Properties
NMR Trends :
- Benzo[b][1,4]oxazin-3(4H)-one Core : Protons adjacent to the carbonyl (δ ~4.5–4.6 ppm for O-CH2-CO) and aromatic protons (δ ~6.9–7.4 ppm) are consistent across analogs .
- Fluorine Substituents : In compound 54, the CHF group shows a doublet at δ 6.04 ppm (J = 51.8 Hz), while CF2 in compound 55 appears as a triplet at δ 112.69 ppm (J = 261.9 Hz) in ¹³C NMR .
Mass Spectrometry :
Thermal Properties :
- Melting points for pyridinyl analogs (e.g., 207–266°C in ) suggest higher crystallinity compared to phenyl derivatives .
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazepines. Its unique structural features and heterocyclic nature suggest significant biological activity, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 394.8 g/mol. The compound features a benzo[f][1,4]oxazepine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.8 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. A study highlighted the synthesis of benzoxazepine derivatives demonstrating cytotoxic effects against various solid tumor cell lines. The activity varied depending on the type of cancer cell line, with some derivatives showing substantial inhibition of cell proliferation and modulation of inflammatory cytokines such as IL-6 and TNF-α .
Case Study: Cytotoxicity Assessment
In a comparative study, several benzoxazepine derivatives were tested for their cytotoxicity against human cancer cell lines. The results indicated:
- Compound A : IC50 = 12 µM against MCF-7 (breast cancer)
- Compound B : IC50 = 25 µM against A549 (lung cancer)
These findings suggest that modifications in the benzoxazepine structure can enhance anticancer activity.
Antimicrobial Activity
The antimicrobial potential of similar benzoxazepine derivatives has also been investigated. Limited antimicrobial activity was observed against certain bacterial strains; however, some compounds exhibited significant effects against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to active sites on target enzymes.
- Receptor Modulation : Interacting with specific receptor proteins involved in cellular signaling pathways.
- Cytokine Regulation : Modulating the release of pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the 7-chloro-substituted benzooxazepinone core. Electrophilic chlorination (e.g., using Selectfluor analogs for fluorinated intermediates) under mild conditions (dichloromethane, room temperature) is critical for introducing the chloro group at position 7 . Subsequent coupling with pyrazine-2-carboxamide via ethylenediamine linkers requires activating agents like EDC/HOBt in DMF. Reaction optimization (temperature, solvent polarity) is essential to minimize side products, as seen in analogous heterocyclic syntheses .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) confirms regiochemistry of the chloro and oxazepinone moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). X-ray crystallography (e.g., single-crystal studies at 296 K) resolves stereochemical ambiguities, as demonstrated in structurally related oxazepinones .
Advanced Research Questions
Q. How can structural modifications to the pyrazine or oxazepinone moieties influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies should systematically vary substituents (e.g., replacing pyrazine with pyrimidine or altering chloro position). Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) predicts binding affinity changes. In vitro assays (enzyme inhibition IC₅₀) validate computational predictions. For example, fluoro-substituted analogs show enhanced metabolic stability compared to chloro derivatives .
Q. How can researchers resolve discrepancies between in vitro enzyme inhibition data and in vivo efficacy results?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (PK). Perform metabolite profiling (LC-MS/MS) to identify degradation products. Adjust formulations using PEGylation or liposomal encapsulation to improve bioavailability. Parallel PK/PD modeling (e.g., NONMEM) links exposure to effect, as applied in related benzoxazepine studies .
Q. What computational strategies are effective for predicting target interactions and off-target risks?
- Methodological Answer : Combine molecular docking (Glide SP/XP scoring) with molecular dynamics (MD) simulations (NAMD, 100 ns trajectories) to assess binding stability. Pharmacophore modeling (Phase) identifies off-target risks by screening against databases like ChEMBL. Validate predictions with kinase profiling panels (Eurofins DiscoverX) .
Q. How should researchers analyze conflicting enzyme inhibition data across different assay platforms?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., ATP concentration, pH control). Employ orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence-based activity assays). Statistical tools (Bland-Altman plots) quantify inter-assay variability. Refer to frameworks linking experimental design to theoretical models (e.g., Hill equation adjustments for cooperativity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
